molecular formula C10H8F6 B6320353 3,5-Bis(trifluoromethyl)ethylbenzene CAS No. 752244-58-9

3,5-Bis(trifluoromethyl)ethylbenzene

Cat. No.: B6320353
CAS No.: 752244-58-9
M. Wt: 242.16 g/mol
InChI Key: NULYVKGGFXIBES-UHFFFAOYSA-N
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Description

3,5-Bis(trifluoromethyl)ethylbenzene is an organic compound characterized by the presence of two trifluoromethyl groups attached to a benzene ring at the 3 and 5 positions, along with an ethyl group. This compound is notable for its high electronegativity and steric hindrance due to the trifluoromethyl groups, which impart unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(trifluoromethyl)ethylbenzene typically involves the Friedel-Crafts alkylation of benzene derivatives. One common method includes the reaction of 3,5-bis(trifluoromethyl)benzyl chloride with ethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize optimized reaction conditions, including precise temperature control and the use of high-purity reagents to minimize by-products and maximize yield .

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(trifluoromethyl)ethylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,5-Bis(trifluoromethyl)ethylbenzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Bis(trifluoromethyl)ethylbenzene involves its interaction with molecular targets through its trifluoromethyl groups. These groups enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with hydrophobic pockets in enzymes and receptors. The pathways involved often include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Bis(trifluoromethyl)benzoic acid
  • 3,5-Bis(trifluoromethyl)benzyl chloride
  • 3,5-Bis(trifluoromethyl)benzamide

Uniqueness

3,5-Bis(trifluoromethyl)ethylbenzene is unique due to its combination of trifluoromethyl groups and an ethyl group, which provides a distinct balance of steric hindrance and electronic effects. This makes it particularly useful in applications requiring high chemical stability and specific reactivity patterns .

Properties

IUPAC Name

1-ethyl-3,5-bis(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F6/c1-2-6-3-7(9(11,12)13)5-8(4-6)10(14,15)16/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NULYVKGGFXIBES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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